Phylloporphyrin

Description

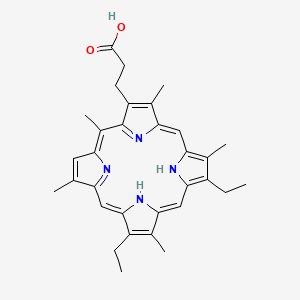

Phylloporphyrin is a chlorophyll-derived porphyrin compound first isolated by Hoppe-Seyler through acid-base treatment of chlorophyll . Its structure and properties have been extensively studied, particularly by Schunck and Marchlewski, who established its role as a degradation product of chlorophyll under acidic or alkaline conditions . The compound exhibits a complex molecular architecture, with variations in reported formulas: C32H36N4O2 (molecular weight: 508.65 g/mol) and C40H39N5O5·OH , likely reflecting differences in derivatives or purification methods. Key structural features include a porphyrin macrocycle with ethyl, methyl, and propanoic acid substituents, as well as pyrrole rings .

Phylloporphyrin crystallizes as blue needles in ether, with a melting point of 184°C for the pure form . Its spectroscopic profile, particularly in acidic media, shows distinct absorption bands in the visible spectrum, closely resembling hematoporphyrin (a heme derivative) but with subtle differences .

Structure

3D Structure

Properties

CAS No. |

13939-70-3 |

|---|---|

Molecular Formula |

C32H36N4O2 |

Molecular Weight |

508.7 g/mol |

IUPAC Name |

3-(8,13-diethyl-3,7,12,17,20-pentamethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |

InChI |

InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h12-15,34-35H,8-11H2,1-7H3,(H,37,38) |

InChI Key |

CZDYTYJSBCQSRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)CC)C |

Origin of Product |

United States |

Preparation Methods

Fischer’s Method and Derivatives

Hans Fischer’s pioneering work laid the foundation for phylloporphyrin synthesis. His approach involved the preparation of pyrrole derivatives and dipyrrylmethenes, which were subsequently condensed to form porphyrin macrocycles. Specifically, for 6- and 8-phylloporphyrins, Fischer’s methods included:

- Preparation of pyrromethenes as key intermediates.

- Use of brominated dipyrrylmethenes and methylbrominated dipyrrylmethenes to assemble the porphyrin ring system.

- Hydrolysis of ester intermediates under reflux conditions to yield free acid forms of phylloporphyrins.

This method was refined by Archibald et al. (1966), who modified Fischer’s synthesis to improve yields and correct earlier misreported melting points of copper complexes of methyl esters of phylloporphyrins.

Degradation and Analytical Comparison

Phylloporphyrins were also synthesized to compare with degradation products of natural pheophorbides. The degradation of pheophorbides 6GO to 6-phylloporphyrins and pyrroporphyrins was studied, confirming structures by comparison with synthetic specimens. This approach helped establish the substitution patterns on the porphyrin ring and the nature of side chains such as propyl and ethyl groups.

Detailed Reaction Schemes and Intermediates

Key Intermediates

- Pyrroles substituted at positions 2,4 with methyl and ethyl groups.

- Brominated dipyrrylmethenes as building blocks.

- Pyrromethenes with varying alkyl substituents (e.g., isobutyl, ethyl) synthesized by modified Fischer methods.

Representative Reaction Scheme for 6-Phylloporphyrin Synthesis

This scheme reflects the synthetic strategy adapted from Fischer and Archibald’s protocols with modern improvements.

Analytical and Structural Confirmation

- Melting points of copper complexes of methyl esters were used to confirm identity and purity.

- Comparison of synthetic phylloporphyrins with degradation fractions from natural pheophorbides validated structural assignments.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques are commonly employed in modern studies to confirm substitution patterns and molecular weights.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phylloporphyrin undergoes various chemical reactions, including:

Oxidation: Phylloporphyrin can be oxidized to form different oxidation states, which are useful in various chemical applications.

Reduction: Reduction reactions can modify the electronic properties of phylloporphyrin, making it useful in different contexts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of phylloporphyrin, while substitution reactions can yield a wide range of functionalized derivatives.

Scientific Research Applications

Photodynamic Therapy

Mechanism of Action

Photodynamic therapy (PDT) utilizes photosensitizers like phylloporphyrin to generate reactive oxygen species upon light activation. This process leads to cell death, making it a powerful tool in cancer treatment.

Case Studies

- Leukemia Treatment : Research has shown that when murine leukemia L1210 cells are treated with phylloporphyrin and exposed to light, there is a significant loss of cell viability. The mechanism involves binding to the cell surface and generating singlet oxygen, which disrupts cellular functions such as nucleoside transport and membrane integrity .

- Antimicrobial Applications : Phylloporphyrin derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in photodynamic inactivation studies. The photodynamic action was significantly enhanced when combined with potassium iodide under white light irradiation .

Catalysis

Phylloporphyrin and its derivatives are also utilized as catalysts in various chemical reactions due to their ability to stabilize transition states and facilitate electron transfer.

Research Findings

- Ferrochelatase Activity : Studies on coproporphyrin ferrochelatases have highlighted the role of phylloporphyrin in the heme biosynthesis pathway. The enzyme catalyzes the insertion of ferrous iron into the porphyrin macrocycle, which is crucial for producing heme .

- Environmental Catalysis : Phylloporphyrin-based compounds have been explored for their potential in environmental applications, such as degrading pollutants through photocatalytic processes.

Materials Science

Phylloporphyrin's unique optical properties make it suitable for various applications in materials science.

Applications

- Solar Cells : The strong absorption characteristics of phylloporphyrin allow it to be incorporated into organic photovoltaic devices, enhancing their efficiency by improving light harvesting .

- Sensors : Phylloporphyrin derivatives are being investigated for use in sensors due to their ability to change electronic properties upon interaction with different analytes, providing a basis for detecting environmental pollutants or biological markers .

Summary Table of Applications

Mechanism of Action

Phylloporphyrin exerts its effects through its ability to absorb light and transfer energy. In photosynthesis, phylloporphyrin absorbs light energy and transfers it to the reaction center of the chlorophyll molecule, facilitating the conversion of light energy into chemical energy. This process involves various molecular targets and pathways, including the electron transport chain and the formation of ATP.

Comparison with Similar Compounds

Hematoporphyrin

Structural and Functional Similarities

- Molecular Formula: Hematoporphyrin (C16H18N2O3) shares a porphyrin core with phylloporphyrin but lacks the extended alkyl chains and propanoic acid group .

- Optical Properties : Both compounds exhibit nearly identical absorption spectra in the visible range, with overlapping bands at 655–620 nm (Band I) and 500 nm (Band V). However, phylloporphyrin displays a double band in the red region, whereas hematoporphyrin shows a single band .

- Biological Role : Hematoporphyrin is derived from hemoglobin, while phylloporphyrin originates from chlorophyll. Schunck proposed that both act as carriers—hematoporphyrin for oxygen in animals and phylloporphyrin for carbon dioxide in plants .

Table 1: Key Properties of Phylloporphyrin vs. Hematoporphyrin

Phyllocyanin and Phylloxanthin

Phyllocyanin

- Structure : A blue pigment derived from chlorophyll, formed via hydrochloric acid treatment of alkaline chlorophyll .

- Relation to Phylloporphyrin : Phyllocyanin can be converted to phylloporphyrin under heat (190°C) and acidic conditions .

- Spectroscopy : Shares identical absorption spectra with phylloporphyrin in ether but diverges under low acidity, where Band II is diminished .

Phylloxanthin

Phyllotannin

Table 2: Comparative Data for Chlorophyll Derivatives

Research Findings and Implications

Spectroscopic Divergence: Phylloporphyrin’s Q-band intensity alternation, first observed in chlorophyll derivatives, is now recognized in synthetic monoazaporphyrins, suggesting shared electronic properties .

Functional Analogues : Despite structural differences, phylloporphyrin and hematoporphyrin serve analogous roles in plant and animal systems, supporting the hypothesis of evolutionary convergence in pigment function .

Synthetic Relevance : Propargylamine-based polymers incorporating phylloporphyrin demonstrate enhanced photochemical activity, leveraging its broad absorption profile for applications in solar energy .

Biological Activity

Phylloporphyrin is a significant porphyrin derivative, primarily recognized for its biological activity and potential therapeutic applications. This compound is structurally related to chlorophyll, which is crucial in photosynthesis, and exhibits various biological properties that make it a subject of interest in medicinal chemistry and photodynamic therapy (PDT).

Phylloporphyrin's biological activity is largely attributed to its ability to generate reactive oxygen species (ROS) upon photoactivation. When exposed to light, phylloporphyrin can produce singlet oxygen, which is a potent cytotoxic agent. This mechanism underlies its application in PDT, where it selectively targets cancer cells while minimizing damage to surrounding healthy tissues.

Cytotoxicity Studies

Research has demonstrated that phylloporphyrin exhibits cytotoxic effects on various cancer cell lines. For instance, studies involving murine leukemia L1210 cells showed that exposure to phylloporphyrin in the presence of light led to significant cell death. The cytotoxicity was linked to the binding of phylloporphyrin to the cell surface, which subsequently disrupted cellular functions such as nucleoside transport and membrane integrity .

Structure-Activity Relationship

The efficacy of phylloporphyrin and related porphyrins can be influenced by their structural modifications. Variations in substituents on the porphyrin ring can significantly alter their photophysical properties and biological activities. For example, deuteroporphyrin IX has been identified as one of the most potent compounds in inducing cytotoxicity through similar mechanisms .

Case Studies

- Photodynamic Therapy for Cancer Treatment : A study evaluated the use of phylloporphyrin derivatives as photosensitizers in PDT for ovarian cancer. The results indicated that these compounds could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light .

- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of porphyrins, including phylloporphyrin, against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance their efficacy as antimicrobial agents under blue light irradiation .

Comparative Analysis of Porphyrins

The table below summarizes key findings regarding the biological activity of various porphyrins, including phylloporphyrin:

| Porphyrin Type | Cell Line Tested | IC50 (μM) | Mechanism | Notes |

|---|---|---|---|---|

| Phylloporphyrin | L1210 (Leukemia) | 5 x 10^-6 | Singlet oxygen production leading to cell death | Effective at low concentrations |

| Deuteroporphyrin IX | L1210 (Leukemia) | 5 x 10^-6 | Cell surface binding and disruption of transport | Most potent among tested compounds |

| Amphiphilic Porphyrins | Ovarian Tumor Cells | Moderate | Photodynamic effects with cellular uptake | Potential for clinical applications |

Q & A

Q. What spectroscopic and structural characterization methods are essential for confirming phylloporphyrin's identity and purity?

Phylloporphyrin requires rigorous characterization using UV-Vis spectroscopy (to confirm absorption maxima linked to its conjugated π-system), NMR (to resolve substituent patterns on the porphyrin ring), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is critical for resolving its 3D conformation, particularly the spatial arrangement of methyl, ethyl, and propanoic acid groups . For purity assessment, HPLC coupled with diode-array detection ensures minimal contaminants.

Q. How does phylloporphyrin’s structure differ from chlorophyll and hemoglobin derivatives?

Unlike chlorophyll (which contains a magnesium-centered chlorin ring with a phytol chain) or heme (an iron-centered porphyrin), phylloporphyrin features a unique pentacyclic backbone with substituents at positions 2, 5, 9, 14, and 19 (methyl groups) and 10, 15 (ethyl groups). Its propanoic acid side chain (position 4) distinguishes it from other porphyrins, enabling distinct redox and metal-binding properties . Comparative analysis via FTIR and XPS can reveal differences in electronic environments.

Q. What are the standard synthetic routes for phylloporphyrin, and how do they impact yield and scalability?

Phylloporphyrin synthesis typically involves:

- Chemical synthesis : Multi-step condensation of pyrrole precursors, requiring strict control of pH and temperature to avoid side products. Yields range from 15–30% .

- Biocatalytic methods : Enzymatic modification of chlorophyll derivatives (e.g., chlorophyllase treatment), offering higher selectivity but lower scalability . Optimization requires balancing reaction time, catalyst load, and purification steps (e.g., column chromatography).

Advanced Research Questions

Q. How can researchers resolve contradictions in phylloporphyrin’s dual roles in photosynthesis and oxygen transport?

Contradictions arise from its structural similarity to both chlorophyll (light absorption) and heme (oxygen binding). To address this:

- Use isotopic labeling (e.g., ) to track oxygen-binding kinetics in vitro.

- Employ knockout models in photosynthetic organisms (e.g., algae) to observe functional deficits.

- Conduct mutagenesis studies on key residues (e.g., propanoic acid chain) to isolate electron transport vs. oxygen-binding domains .

Q. What methodological strategies are critical for analyzing phylloporphyrin-metal ion interactions across biological systems?

Metal binding (e.g., Fe, Mg) influences its redox activity. Key approaches include:

Q. How can synthetic protocols be optimized for high-purity phylloporphyrin in biomedical applications?

Purity (>98%) is critical for reproducibility in drug delivery or photodynamic therapy studies. Strategies:

Q. What experimental designs validate the evolutionary link between phylloporphyrin and hematoporphyrin?

Phylogenetic and structural analyses are key:

- Comparative genomics : Identify conserved biosynthetic genes in plant and animal lineages.

- Structural alignment : Use tools like PyMOL to overlay phylloporphyrin and hematoporphyrin, highlighting conserved motifs.

- Functional assays : Test cross-reactivity in hybrid systems (e.g., phylloporphyrin in hemoglobin-deficient models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.